(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Overview
Description
“®-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate” is a chemical compound with the molecular formula C13H18O5S and a molecular weight of 286.34 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxolane ring, which is a five-membered heterocyclic compound . This ring is substituted with two methyl groups and a toluenesulfonate group .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 400.1±25.0 °C at 760 mmHg . The melting point is 41-43 °C (lit.) . It is sensitive to moisture and heat .
Scientific Research Applications
Chiral Diamine Synthesis : The compound has been used in the synthesis of new chiral diamines, which are significant in asymmetric synthesis and catalysis. For example, it has been reacted with sodium diphenylamide and sodium N-methylanilide, demonstrating its versatility in forming compounds with chiral carbon and nitrogen atoms (Shainyan et al., 2002).
Antifungal Agents : Derivatives of this compound have been synthesized and evaluated for antifungal activity. These compounds, particularly the dioxolane-substituted ones, have shown effective in vitro antifungal properties against various pathogenic fungi (Baji et al., 1995).
Anti-HIV Activity : In the field of antiviral research, derivatives of the compound have been synthesized and evaluated for their anti-HIV activity. One study found that a specific derivative exhibited significant inhibition of HIV-1 (Ali et al., 2008).
Synthesis of Organic Compounds : The compound has been used in the synthesis of various organic molecules, demonstrating its utility in organic chemistry. For instance, it has been involved in the synthesis of dioxolanes and the preparation of various phosphonium iodide compounds (Valverde et al., 1987).
Chelation-Controlled Asymmetric Synthesis : The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, showcasing its role in controlling stereoselectivity (Jung et al., 2000).
Polymerisation Catalysts : In polymer science, the compound has been used to synthesize new chiral zirconium derivatives, which were then tested as catalysts for the polymerization of ethylene and propene (Bandy et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946586 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23788-74-1 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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